molecular formula C17H16F3NO2S B296264 2-[(4-methoxybenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[(4-methoxybenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B296264
M. Wt: 355.4 g/mol
InChI Key: SFVJXNXREQULTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxybenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as MPTA, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MPTA has been extensively studied for its potential use in the treatment of type 2 diabetes and other metabolic disorders.

Mechanism of Action

MPTA is a potent and selective inhibitor of 2-[(4-methoxybenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, which is an enzyme that negatively regulates insulin signaling. By inhibiting 2-[(4-methoxybenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, MPTA increases insulin sensitivity and enhances glucose uptake in peripheral tissues, such as muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects:
MPTA has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on 2-[(4-methoxybenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, MPTA has been shown to have anti-inflammatory and anti-oxidant properties. These effects may contribute to its beneficial effects on glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPTA in lab experiments is its potency and selectivity as a 2-[(4-methoxybenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide inhibitor. This allows for precise and specific modulation of insulin signaling pathways. However, one limitation of using MPTA is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on MPTA. One area of interest is the development of more soluble analogs of MPTA, which may improve its efficacy and ease of administration. Another area of interest is the investigation of MPTA's effects on other metabolic pathways and diseases, such as obesity and fatty liver disease. Finally, the potential use of MPTA in combination with other therapies, such as insulin or GLP-1 agonists, should be explored.

Synthesis Methods

The synthesis of MPTA involves several steps, starting with the reaction of 4-methoxybenzyl chloride with sodium sulfide to form 4-methoxybenzyl mercaptan. This is then reacted with 4-(trifluoromethyl)aniline and acetic anhydride to form the intermediate product, which is subsequently reacted with N-chlorosuccinimide and triethylamine to yield the final product, MPTA.

Scientific Research Applications

MPTA has been extensively studied for its potential use in the treatment of type 2 diabetes and other metabolic disorders. Several studies have shown that MPTA improves insulin sensitivity and glucose homeostasis in animal models of diabetes. In addition, MPTA has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its beneficial effects on glucose metabolism.

properties

Molecular Formula

C17H16F3NO2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H16F3NO2S/c1-23-15-8-2-12(3-9-15)10-24-11-16(22)21-14-6-4-13(5-7-14)17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22)

InChI Key

SFVJXNXREQULTK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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